molecular formula C10H12N2O2S B1277440 3-Cyano-N-isopropylbenzenesulfonamide CAS No. 1003740-72-4

3-Cyano-N-isopropylbenzenesulfonamide

Cat. No. B1277440
M. Wt: 224.28 g/mol
InChI Key: OKKAJYBALWPQJM-UHFFFAOYSA-N
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Description

The compound of interest, 3-Cyano-N-isopropylbenzenesulfonamide, is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse chemical and biological properties. While the provided papers do not directly discuss 3-Cyano-N-isopropylbenzenesulfonamide, they do provide insights into the chemistry of related sulfonamide compounds, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the acylation of primary amines with sulfonyl chlorides. For example, N-monosubstituted 2-cyanobenzenesulfonamides were synthesized by acylation of primary amines with 2-cyanobenzenesulfonyl chloride, as described in one of the studies . This method could potentially be adapted for the synthesis of 3-Cyano-N-isopropylbenzenesulfonamide by using an appropriate isopropylamine and a 3-cyanobenzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex due to the presence of rotatable groups, as seen in the study of 2,4,6-triisopropylbenzenesulfonamide . The structure of this compound was elucidated using X-ray powder diffraction and featured intramolecular flexibility with independent asymmetric rotors. This suggests that 3-Cyano-N-isopropylbenzenesulfonamide may also exhibit conformational flexibility due to its isopropyl group.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. For instance, 4-Cyanobenzenesulfonamides were found to cleave to the parent amine under the action of thiol and base, which could be a useful reaction for amine protection/activation strategies . Additionally, sulfonamides can be alkylated and arylated, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . These reactions could be relevant to the chemical behavior of 3-Cyano-N-isopropylbenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the presence of different substituents on the benzenesulfonamide ring can lead to isostructural crystals with varying spatial demands, as seen in a series of 4,4'-disubstituted N-phenylbenzenesulfonamides . This indicates that the cyano and isopropyl groups in 3-Cyano-N-isopropylbenzenesulfonamide would likely impact its crystalline structure and physical properties, such as solubility and melting point.

Scientific Research Applications

Synthesis of Benzonitriles

3-Cyano-N-isopropylbenzenesulfonamide has been utilized in the synthesis of various benzonitriles. This process involves the formation of Grignard reagents from (hetero)aryl bromides, enabling the efficient production of pharmaceutical intermediates and demonstrating chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Cyanation of Indoles and Pyrroles

The compound has been used in the BF(3)·OEt(2)-catalyzed cyanation of indoles and pyrroles. This method showcases excellent regioselectivity and is effective for a wide range of indoles and pyrroles (Yang, Zhang, & Wang, 2011).

Rhodium-Catalyzed Cyanation

This chemical has also found application in rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This method allows the synthesis of diverse benzonitrile derivatives and has been used in the formal synthesis of isoquinoline alkaloid menisporphine (Chaitanya, Yadagiri, & Anbarasan, 2013).

Catalysis in Organic Synthesis

It serves as a cyanating reagent in various organic synthesis processes, including the synthesis of alkenyl nitriles and the construction of complex organic molecules such as natural alkaloids (Li et al., 2021).

Synthesis of Cyanamides

This compound has been used in the deoxycyanamidation of alcohols, leading to the synthesis of tertiary cyanamides. This showcases its versatility in different organic synthesis pathways (Ayres et al., 2017).

Safety And Hazards

The safety data sheet for 3-Cyano-N-isopropylbenzenesulfonamide can be found on various chemical databases . It’s important to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

3-cyano-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKAJYBALWPQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428964
Record name 3-cyano-N-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-N-isopropylbenzenesulfonamide

CAS RN

1003740-72-4
Record name 3-cyano-N-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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